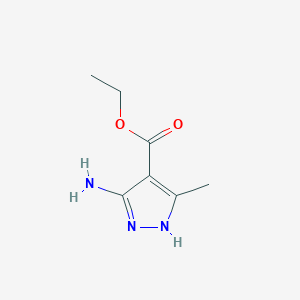

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCMIZZYXHVSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350579 | |

| Record name | ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23286-70-6 | |

| Record name | ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological significance of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with a pyrazole core, a functional group that is a constituent of many biologically active compounds.[1] Its chemical structure and properties make it a valuable intermediate in the synthesis of various pharmaceutical agents.[2]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 23286-70-6 | [3] |

| Molecular Formula | C₇H₁₁N₃O₂ | [3] |

| Molecular Weight | 169.18 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1=C(NN=C1N)C | [3] |

| InChI Key | WOCMIZZYXHVSPS-UHFFFAOYSA-N | [3] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Source |

| Physical State | Solid | [4] |

| Melting Point | 96-100 °C | [4] |

| ¹H NMR | Chemical shifts correspond to the proposed structure. | [5] |

| ¹³C NMR | Typical chemical shifts for a 4,5-dihydro-1H-pyrazole ring are observed. | [5] |

| Mass Spectrometry | EI-MS: m/z = 155 [M+1]⁺ (for a similar pyrazole carboxylate) | [6] |

| Crystallography | Triclinic, P-1 space group (for a related methylsulfanyl derivative) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common synthetic route involves the condensation of a hydrazine derivative with a suitable β-keto ester or an equivalent precursor.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazole derivatives, which is applicable to the title compound.

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Related Pyrazole

The following protocol is adapted from a published procedure for the synthesis of a structurally similar compound, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, which provides valuable insight into the experimental conditions.[2]

Materials:

-

Potassium hydroxide

-

Acetonitrile (MeCN)

-

Ethyl cyanoacetate

-

Carbon disulfide

-

Dimethyl sulfate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of potassium hydroxide (0.2 mol) in acetonitrile (200 ml) is prepared in a round-bottomed flask and cooled in an ice bath.

-

Ethyl cyanoacetate (0.2 mol) is added gradually to the cooled solution with stirring.

-

After stirring for 30 minutes at 273 K, carbon disulfide (0.2 mol) is added while maintaining vigorous stirring.

-

Stirring is continued for 1 hour, after which dimethyl sulfate (0.4 mol) is added dropwise. The reaction mixture is left to stir overnight.

-

The mixture is filtered, and the filtrate is concentrated on a rotary evaporator to remove the solvent.

-

The residue is dissolved in ethanol (50 ml), and hydrazine hydrate (0.2 mol) is added dropwise.

-

The solution is evaporated in vacuo to yield the crude product.

-

The crude product is purified by column chromatography to afford the final product.

Biological Activity and Potential Applications

Derivatives of this compound have shown promising biological activities, particularly as analgesic and anti-inflammatory agents.[7][8] The pyrazole scaffold is a well-known pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Table 3: Reported Biological Activities of Related Pyrazole Derivatives

| Activity | Model | Key Findings | Reference |

| Analgesic | Acetic acid-induced writhing test in mice | Significant reduction in writhing compared to control. | [7] |

| Anti-inflammatory | Carrageenan-induced paw edema test in rats | Significant inhibition of paw edema. | [7] |

| Ulcerogenic Potential | - | Showed a significantly lower ulcerogenic index compared to diclofenac sodium. | [7] |

Potential Mechanism of Action

While the specific signaling pathways for this compound are not extensively detailed in the provided search results, the anti-inflammatory activity of many pyrazole-containing compounds is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Caption: Hypothesized inhibition of the COX pathway by pyrazole derivatives.

Safety and Handling

This compound and its derivatives are classified as irritants. Standard laboratory safety precautions should be observed when handling these compounds.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound being used.[10]

References

- 1. jocpr.com [jocpr.com]

- 2. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Structure Elucidation of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and precise structural confirmation is critical for research and development. This document outlines the expected spectroscopic signatures, detailed experimental protocols for synthesis and analysis, and logical workflows for structural verification.

Molecular Identity and Properties

This compound is a heterocyclic organic compound. Its fundamental properties are crucial for its handling and characterization. The existence of tautomers (specifically, the 3-amino tautomer) is possible, though the 5-amino form is commonly depicted. Spectroscopic analysis is essential to confirm the dominant tautomeric form in a given state.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | [1] |

| CAS Number | 23286-70-6 | [1] |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| SMILES | CCOC(=O)C1=C(NN=C1N)C | [1] |

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The expected signals in a solvent like DMSO-d₆ are summarized below.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Broad Singlet | 1H | Pyrazole NH |

| ~5.5 - 6.5 | Broad Singlet | 2H | Amino NH ₂ |

| ~4.12 | Quartet (q) | 2H | O-CH ₂-CH₃ |

| ~2.10 | Singlet (s) | 3H | Pyrazole-CH ₃ |

| ~1.22 | Triplet (t) | 3H | O-CH₂-CH ₃ |

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon environments in the molecule. Seven distinct signals are expected.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165 | Ester Carbonyl (C =O) |

| ~155 | Pyrazole C 5-NH₂ |

| ~145 | Pyrazole C 3-CH₃ |

| ~95 | Pyrazole C 4 |

| ~59 | Ethoxy C H₂ |

| ~14 | Ethoxy C H₃ |

| ~11 | Pyrazole-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Frequency (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3450 - 3200 | N-H Stretch | Amino (NH₂) & Pyrazole (N-H) |

| 3000 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1710 - 1680 | C=O Stretch | Ester Carbonyl |

| 1640 - 1580 | N-H Bend | Amino (NH₂) |

| 1580 - 1475 | C=N, C=C Stretch | Pyrazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and structural components.

| m/z (Predicted) | Assignment |

| 169 | [M]⁺ (Molecular Ion) |

| 140 | [M - C₂H₅]⁺ |

| 124 | [M - OC₂H₅]⁺ |

| 96 | [M - COOC₂H₅]⁺ |

Visualized Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of the molecule, the process for its structural confirmation, and its synthesis.

Experimental Protocols

The following sections provide detailed, practical methodologies for the synthesis and characterization of the title compound.

Synthesis Protocol

This protocol describes a common method for synthesizing 5-aminopyrazoles via the condensation of a β-ketonitrile with hydrazine.

Reagents and Equipment:

-

Ethyl 2-cyano-3-oxobutanoate

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

In the flask, dissolve ethyl 2-cyano-3-oxobutanoate (0.10 mol) in absolute ethanol (100 mL).

-

Begin stirring the solution at room temperature.

-

Slowly add hydrazine hydrate (0.11 mol) dropwise to the stirred solution. The addition may be exothermic; maintain the temperature below 40°C if necessary.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from ethanol.

Characterization Protocols

Standard analytical techniques are employed to verify the structure of the synthesized product.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same sample. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required. Utilize proton decoupling to simplify the spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the sample is solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Place the sample in the spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined interpretation of multiple spectroscopic techniques. By correlating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can unequivocally confirm the identity, purity, and precise chemical structure of this important heterocyclic compound. The protocols and expected data presented in this guide serve as a comprehensive resource for scientists engaged in the synthesis and analysis of pyrazole-based molecules, ensuring accuracy and reliability in their research and development endeavors.

References

In-Depth Technical Guide: Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

CAS Number: 23286-70-6

This technical guide provides a comprehensive overview of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a yellow flaky crystalline solid.[1] It is readily soluble in common organic solvents such as ethanol, acetone, and benzene, and it is also soluble in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ | [2] |

| Molecular Weight | 169.18 g/mol | [2] |

| CAS Number | 23286-70-6 | [2] |

| Appearance | Yellow flaky crystal | [1] |

| Melting Point | 102-104 °C | [1] |

| Solubility | Soluble in water and common organic solvents | [1] |

| InChI | InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10) | [2] |

| InChIKey | WOCMIZZYXHVSPS-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C1=C(NN=C1N)C | [2] |

Synthesis

General Synthetic Pathway

The synthesis of 5-aminopyrazoles often proceeds via the condensation of a β-ketonitrile or a related precursor with hydrazine or a hydrazine derivative. For the target molecule, a likely precursor would be an ethoxymethylenecyanoacetate derivative which is then cyclized with a hydrazine.

Caption: Plausible synthetic route to this compound.

Illustrative Experimental Protocol (Based on related compounds)

The following protocol is for the synthesis of a structurally similar compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and can be adapted for the target molecule.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Methylhydrazine (or hydrazine hydrate for the N-unsubstituted pyrazole)

-

Toluene

-

Chilled brine solution

Procedure:

-

Ethyl (ethoxymethylene)cyanoacetate is dissolved in toluene in a reactor.

-

Methylhydrazine is added dropwise to the reactor at a controlled temperature of 20-25 °C using a chilled brine bath.

-

The reaction mixture is stirred for 1-3 hours at this temperature.

-

The mixture is then heated to reflux for 2 hours.

-

After reflux, the solution is cooled to 9-10 °C to allow for product precipitation.

-

The resulting solid is collected by filtration and dried to yield the pyrazole product.

Applications in Drug Development and Agrochemicals

The primary documented application of this compound is as a crucial intermediate in the synthesis of the sulfonylurea herbicide, pyrazosulfuron-ethyl .[3]

Synthesis of Pyrazosulfuron-Ethyl

Pyrazosulfuron-ethyl is a broad-spectrum herbicide that acts by inhibiting the biosynthesis of essential amino acids in plants.[4] The synthesis involves the sulfamoylation of the 5-amino group of the pyrazole ring, followed by condensation with a pyrimidine derivative.

Caption: Synthetic pathway from the title compound to the herbicide Pyrazosulfuron-Ethyl.

Potential in Medicinal Chemistry

While specific biological activities for this compound are not extensively reported, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives have demonstrated a wide range of biological activities, including:

-

Anti-inflammatory

-

Analgesic

-

Anticancer

-

Antimicrobial

The presence of amino and carboxylate functional groups on the pyrazole ring of the title compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Hazard Information

Based on available data, this compound is classified with the following hazards:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[2]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Signaling Pathways of Related Pyrazole Derivatives

Specific signaling pathway involvement for this compound has not been elucidated. However, numerous pyrazole-containing compounds are known to modulate key signaling pathways implicated in various diseases. For instance, certain pyrazole derivatives have been shown to act as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

Caption: General representation of the EGFR signaling pathway and the potential inhibitory action of pyrazole derivatives.

Conclusion

This compound is a valuable chemical intermediate with a primary, well-documented role in the agrochemical industry. Its versatile structure, featuring a functionalized pyrazole core, also presents opportunities for the development of novel compounds in the field of medicinal chemistry. Further research into the specific biological activities of this compound and its derivatives could unveil new therapeutic applications.

References

An In-depth Technical Guide on Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

This technical guide provides comprehensive information on ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its physicochemical properties, experimental protocols for its synthesis, and its relevance in biological systems.

Physicochemical Properties

This compound is a substituted pyrazole derivative. Its core structure is a five-membered aromatic ring containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1] The quantitative properties of this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[2][3] |

| Molecular Weight | 169.18 g/mol | PubChem[2][3], Sigma-Aldrich[4] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 23286-70-6 | PubChem[2] |

| Canonical SMILES | CCOC(=O)C1=C(C(=NN=C1)N)C | PubChem[2] |

| InChI Key | WOCMIZZYXHVSPS-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Below is a representative experimental protocol for the synthesis of a structurally related compound, ethyl 5-amino-1H-pyrazole-4-carboxylate, which can be adapted for the synthesis of the title compound.

General Procedure for the Synthesis of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

This protocol describes the synthesis from ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine.

Materials:

-

Ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent)

-

Hydrazine (1 equivalent)

-

Ethanol

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (e.g., 5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine (e.g., 1.8 mL, 29.5 mmol) dropwise.

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the mixture to reflux and maintain for an extended period (e.g., overnight).

-

Remove the solvent under reduced pressure (in vacuo).

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate to yield the product as a light-yellow solid.[5]

Biological Significance

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] These activities include anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][6] For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which are structurally similar to the title compound, have demonstrated significant anti-inflammatory and analgesic activities in preclinical studies.[6][7] The pyrazole scaffold often serves as a key pharmacophore that interacts with biological targets such as enzymes and receptors.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key steps from starting materials to the final product.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. This compound | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2 [sigmaaldrich.com]

- 5. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Potential Biological Activity of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry. While direct and extensive biological data on the core molecule is limited, its role as a versatile scaffold for the synthesis of a wide array of biologically active derivatives is well-documented. This technical guide provides a comprehensive overview of the synthesis, and the potential biological activities of this pyrazole derivative, drawing insights from the numerous studies on its analogues. The document details experimental protocols for its synthesis and for the biological evaluation of its derivatives, presents quantitative data in structured tables, and utilizes visualizations to illustrate synthetic pathways and potential mechanisms of action.

Introduction

The pyrazole nucleus is a prominent feature in many pharmaceuticals and agrochemicals, owing to its unique chemical properties and diverse biological activities. This compound serves as a crucial starting material for the synthesis of a multitude of derivatives exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Its structural features, particularly the presence of amino and carboxylate groups, provide reactive sites for further chemical modifications, enabling the generation of large libraries of compounds for drug discovery. This guide explores the foundational importance of this molecule and the biological potential unlocked through its chemical elaboration.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient method involves the condensation of a β-ketoester equivalent with a hydrazine derivative.

General Experimental Protocol

A widely adopted synthetic route is the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Hydrazine hydrate

-

Ethanol (anhydrous)

-

Toluene

Procedure:

-

To a solution of ethyl 2-cyano-3-ethoxyacrylate in toluene, an equimolar amount of hydrazine hydrate is added dropwise at room temperature with constant stirring.

-

The reaction mixture is then heated to reflux for a period of 2 to 4 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Caption: General Synthesis Workflow for this compound.

Potential Biological Activities

While specific quantitative data on the biological activity of the parent compound, this compound, is scarce in publicly available literature, its derivatives have been extensively studied and have shown significant promise in various therapeutic areas. The following sections summarize the key findings for these derivatives, which infer the latent biological potential of the core scaffold.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have been reported to possess potent anti-inflammatory and analgesic properties. These activities are often evaluated using standard in vivo models.

Experimental Protocols:

-

Carrageenan-Induced Paw Edema in Rats: This is a widely used model to assess acute anti-inflammatory activity. Edema is induced by injecting carrageenan into the sub-plantar region of the rat hind paw. The volume of the paw is measured at different time intervals after administration of the test compound, and the percentage inhibition of edema is calculated.

-

Acetic Acid-Induced Writhing in Mice: This model is used to evaluate analgesic activity. Mice are administered acetic acid intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a specific period after the administration of the test compound, and the percentage protection from writhing is determined.

Quantitative Data for Derivatives:

| Derivative | Test Model | Dose (mg/kg) | % Inhibition / Effect | Reference |

| Ethyl 5-amino-3-methylthio-1-(substituted)-1H-pyrazole-4-carboxylates | Carrageenan-induced paw edema | 25 | Significant anti-inflammatory activity | [1][2] |

| Ethyl 5-amino-3-methylthio-1-(substituted)-1H-pyrazole-4-carboxylates | Acetic acid-induced writhing | 25 | Significant analgesic activity | [1] |

Antimicrobial Activity

Various derivatives synthesized from the core pyrazole scaffold have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.

Experimental Protocols:

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates and inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

-

Agar Disk Diffusion Method: In this method, a standardized microbial suspension is uniformly spread on an agar plate. Paper disks impregnated with the test compound are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured to assess the antimicrobial activity.

Quantitative Data for Derivatives:

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Carboxamide derivatives of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide | S. aureus, E. coli | Varies | [3] |

| Fused pyrazoloazines | Various bacteria and fungi | Varies | [4] |

Anticancer Activity

The this compound scaffold is a key building block for the synthesis of compounds with potent anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines.

Experimental Protocols:

-

MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. Cancer cells are treated with the test compound for a specific period. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan is measured, which is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Quantitative Data for Derivatives:

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fused pyrazolo[1,5-a]pyrimidine carboxylates | Human colon carcinoma (Colo-205) | Varies | [4] |

| 5-aminopyrazole-4/3-ethylcarboxylates derivatives | Human colon carcinoma (Colo-205) | Varies | [4] |

Inferred Mechanism of Action

The diverse biological activities of the derivatives of this compound suggest that they may interact with multiple biological targets. Based on the activities of these derivatives, the following mechanisms of action can be inferred for this class of compounds.

Caption: Inferred Mechanisms of Action for Derivatives of this compound.

-

Anti-inflammatory and Analgesic Effects: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. It is plausible that derivatives of this compound share this mechanism.

-

Anticancer Effects: The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.

-

Antimicrobial Effects: The mechanism of antimicrobial action is likely diverse and may involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. While the biological activity of the core molecule itself is not extensively characterized, the broad and potent activities of its numerous derivatives underscore its significance as a privileged structure in drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on a more detailed biological characterization of the core compound to better understand its intrinsic properties and to guide the rational design of more potent and selective derivatives for a variety of therapeutic targets.

References

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives. Particular emphasis is placed on its role as a precursor in the development of kinase inhibitors, notably those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in various cancers. This document collates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as an in-depth resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound possesses the chemical formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol .[1] The structural features of this molecule, including an amino group and an ester functional group on a pyrazole ring, make it a valuable synthon for further chemical modifications.

Synthesis Pathway

The synthesis of this compound is typically achieved through the condensation of a β-ketoester, such as ethyl acetoacetate, with a cyano-containing compound, followed by cyclization with hydrazine hydrate. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Structural Analog

Materials:

-

Potassium hydroxide (11.2 g, 0.2 mol)

-

Acetonitrile (200 ml)

-

Ethyl cyanoacetate (22.7 g, 0.2 mol)

-

Carbon disulfide (15.2 g, 0.2 mol)

-

Dimethyl sulfate (50.4 g, 0.4 mol)

-

Ethanol (50 ml)

-

Hydrazine hydrate (12.5 g, 0.2 mol)

Procedure:

-

A solution of potassium hydroxide in acetonitrile is prepared in a round-bottomed flask and cooled in an ice bath.

-

Ethyl cyanoacetate is added dropwise to the cooled solution.

-

After stirring for 30 minutes at 273 K, carbon disulfide is added with vigorous stirring.

-

Stirring is continued for 1 hour, followed by the dropwise addition of dimethyl sulfate. The reaction mixture is left overnight.

-

The mixture is filtered, and the solvent is removed from the filtrate by rotary evaporation.

-

The residue is dissolved in ethanol, and hydrazine hydrate is added dropwise.

-

The solution is evaporated in vacuo to yield the crude product.

-

The crude product is purified by column chromatography to afford the final product.[2]

Spectroscopic and Physicochemical Data

Comprehensive spectroscopic data for the title compound is limited in the public domain. However, data for the closely related N-methylated analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is available and provides a useful reference.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value (for this compound) | Value (for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | 169.18 g/mol | [3][4] |

| CAS Number | 23286-70-6 | 31037-02-2 | [1] |

| Mass Spectrum (EI) | Data not available | See NIST WebBook | [4] |

| IR Spectrum | Data not available | See NIST WebBook | [5] |

| ¹³C NMR Spectrum | Data not available | See PubChem | [3] |

Biological Activity and Mechanism of Action

Derivatives of this compound have shown promising biological activities, including analgesic and anti-inflammatory effects.[6] More recently, aminopyrazole-based compounds have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and survival.[7][8]

FGFR Signaling Pathway

Aberrant activation of the FGFR signaling pathway is a driving factor in many cancers. The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The primary pathways activated are the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, all of which ultimately lead to changes in gene expression that promote cell growth and survival.[9][10][11][12]

Caption: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Mechanism of Action of Pyrazole-Based FGFR Inhibitors

Aminopyrazole derivatives have been developed as inhibitors of FGFRs. These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation. This blockade of FGFR activation effectively shuts down the downstream signaling cascades that drive tumor growth.

Caption: Mechanism of action of aminopyrazole-based FGFR inhibitors.

Biological Activity Data

While specific IC₅₀ values for the title compound are not available, studies on related aminopyrazole derivatives demonstrate their potential as FGFR inhibitors. For instance, a series of 5-amino-1H-pyrazole-1-carbonyl derivatives showed potent inhibition of FGFR1-3 and various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of a Representative Aminopyrazole Derivative (Compound 8e) [7]

| Target | IC₅₀ (nM) |

| FGFR1 | 56.4 |

| FGFR2 | 35.2 |

| FGFR3 | 95.5 |

| SNU-16 cell line | 710 |

| MCF-7 cell line | 1260 |

Conclusion

This compound is a key building block in the development of novel therapeutic agents. Its versatile chemistry allows for the synthesis of a diverse range of derivatives with significant biological activities. The demonstrated efficacy of related aminopyrazole compounds as inhibitors of the FGFR signaling pathway highlights the potential of this scaffold in the development of targeted cancer therapies. Further research into the synthesis and biological evaluation of novel derivatives based on this core structure is warranted to explore its full therapeutic potential.

References

- 1. This compound | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 5. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Aminopyrazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole carboxylate scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. These heterocyclic compounds have demonstrated a remarkable breadth of biological activity, most notably as potent kinase inhibitors in oncology and immunology. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for aminopyrazole carboxylates. It further delves into their mechanism of action by exploring the signaling pathways they modulate and presents key quantitative data for prominent derivatives.

A Historical Perspective: From Knorr's Discovery to Modern Therapeutics

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3] This seminal work, now known as the Knorr pyrazole synthesis, laid the groundwork for the exploration of this versatile heterocyclic system.[4][5][6][7][8] The term 'pyrazole' itself was coined by Knorr in the same year.[4] While Knorr's initial work focused on pyrazolones, the fundamental reaction pathway paved the way for the synthesis of a vast array of pyrazole derivatives, including the aminopyrazoles.

The synthesis of aminopyrazoles gained momentum with the development of new synthetic strategies. As early as 1884, the condensation of malononitrile with hydrazine was reported to yield 3,5-diaminopyrazole.[9] The introduction of the carboxylate functionality, leading to aminopyrazole carboxylates, provided a crucial handle for further chemical modifications, significantly expanding the chemical space accessible to medicinal chemists. These early synthetic efforts were instrumental in establishing the fundamental chemistry of the aminopyrazole core.

The therapeutic potential of aminopyrazole derivatives became increasingly apparent throughout the 20th century, with compounds exhibiting a wide range of pharmacological activities.[5][7] However, it was in the late 20th and early 21st centuries that aminopyrazole carboxylates truly came to the forefront of drug discovery, particularly with the rise of targeted therapies. Their ability to serve as effective scaffolds for kinase inhibitors has led to the development of several clinically successful drugs and a multitude of candidates in clinical trials.[10]

Key Synthetic Methodologies

The synthesis of aminopyrazole carboxylates and their subsequent elaboration into more complex heterocyclic systems is a well-established field with a variety of robust methods.

Knorr Pyrazole Synthesis

The Knorr synthesis remains a widely used method for the preparation of pyrazole rings. The reaction involves the condensation of a β-ketoester with a hydrazine derivative, typically in the presence of an acid catalyst.[2][3]

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Cyclization [3]

-

Reactants: Ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst: 1-propanol (3 mL) and 3 drops of glacial acetic acid.

-

Procedure:

-

Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.

-

Add 1-propanol and glacial acetic acid to the mixture.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.

-

Allow the reaction to cool slowly while stirring.

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the collected product with a small amount of water and air-dry.

-

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of dinitriles to form a cyclic enaminonitrile, which can be hydrolyzed to a cyclic ketone. This method is particularly useful for the synthesis of 4-aminopyrazoles from α-cyanohydrazones.

Experimental Protocol: Synthesis of a 4-Aminopyrazole via Thorpe-Ziegler Cyclization [11]

-

Reactants: A dicyanohydrazone and methyl bromoacetate.

-

Base and Solvent: Potassium carbonate in a suitable organic solvent (e.g., DMF or toluene).

-

Procedure:

-

Dissolve the dicyanohydrazone in the chosen solvent.

-

Add potassium carbonate and methyl bromoacetate to the solution.

-

Heat the reaction mixture, potentially using microwave irradiation to reduce reaction times.

-

The reaction proceeds through alkylation followed by intramolecular cyclization.

-

After the reaction is complete, cool the mixture and work up as appropriate (e.g., extraction and purification by chromatography).

-

Multicomponent Reactions for Fused Pyrazole Systems

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, from simple starting materials in a one-pot fashion. These reactions are often environmentally friendly and offer high atom economy.[12][13][14][15][16][17]

Experimental Protocol: Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine-5-carbonitrile [12][14]

-

Reactants: A 5-aminopyrazole, an aldehyde (e.g., benzaldehyde), and a β-ketonitrile (e.g., ethyl cyanoacetate).

-

Catalyst and Solvent: A catalyst such as ammonium acetate or a solid acid catalyst, often in an aqueous or alcoholic solvent.

-

Procedure:

-

Combine the 5-aminopyrazole, aldehyde, and β-ketonitrile in the reaction vessel.

-

Add the catalyst and solvent.

-

Heat the reaction mixture, with microwave irradiation being a common method to accelerate the reaction.

-

The reaction proceeds through a cascade of condensation and cyclization steps.

-

Upon completion, the product often precipitates from the reaction mixture upon cooling or addition of water.

-

Collect the product by filtration and purify if necessary.

-

Aminopyrazole Carboxylates as Kinase Inhibitors

A major application of aminopyrazole carboxylates is in the development of kinase inhibitors. The aminopyrazole core serves as a versatile scaffold that can be functionalized to achieve high potency and selectivity for various kinases implicated in diseases such as cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated target in B-cell malignancies. Pirtobrutinib (Jaypirca), a non-covalent BTK inhibitor built on an aminopyrazole scaffold, has been approved for the treatment of mantle cell lymphoma.[18][19][20]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. books.rsc.org [books.rsc.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmajournal.net [pharmajournal.net]

- 8. mdpi.com [mdpi.com]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 13. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] These five-membered heterocyclic motifs are key components in a wide array of pharmaceuticals exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a significant member of this family, serving both as a versatile synthetic intermediate for more complex bioactive molecules and demonstrating intrinsic biological potential.[2][4] This guide provides an in-depth overview of its nomenclature, physicochemical properties, synthesis, and biological significance, tailored for professionals in chemical and pharmaceutical research.

Nomenclature and Molecular Structure

A critical aspect of this compound is its tautomerism. The molecule exists in equilibrium with its tautomer, ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate. According to IUPAC nomenclature conventions, the preferred name is ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate .[5] However, both names are frequently used in literature and chemical databases to refer to the same chemical entity.[5]

-

IUPAC Name: ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate[5]

-

Common Synonym: this compound[5]

-

CAS Registry Number: 23286-70-6[5]

The molecular structure features a central pyrazole ring substituted with a methyl group, an amino group, and an ethyl carboxylate group. This arrangement of functional groups provides multiple sites for further chemical modification, making it a valuable building block in synthetic chemistry.

Physicochemical and Spectroscopic Data

Quantitative data for the compound are summarized below, providing key physical and chemical properties essential for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ | [5][6] |

| Molecular Weight | 169.18 g/mol | [5][6] |

| Appearance | Solid | |

| Melting Point | 96-100 °C | |

| IUPAC Standard InChI | 1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10) | [5] |

| IUPAC Standard InChIKey | WOCMIZZYXHVSPS-UHFFFAOYSA-N | [5] |

| SMILES | CCOC(=O)C1=C(NN=C1N)C | [5] |

Synthesis and Experimental Protocols

The synthesis of substituted aminopyrazoles can be achieved through several reliable methods. A common and effective approach involves the cyclocondensation of a β-ketoester equivalent with a hydrazine derivative.

General Synthesis Protocol: Cyclocondensation

A prevalent method for synthesizing the pyrazole core involves the reaction of an activated methylene compound with a hydrazine. For this compound, a typical synthesis starts with an acetoacetate derivative and a cyano group precursor, followed by cyclization with hydrazine hydrate. A related procedure for a similar pyrazole demonstrates the core steps.[4]

Experimental Protocol:

-

Activation: A solution of ethyl cyanoacetate (0.2 mol) is added gradually to a cooled (ice bath) solution of potassium hydroxide (0.2 mol) in acetonitrile (200 ml).[4]

-

Thiolation (if applicable for derivatives): Carbon disulfide (0.2 mol) is added to the mixture with vigorous stirring, followed by an alkylating agent like dimethyl sulfate (0.4 mol) after 1 hour. The mixture is left overnight.[4] (Note: For the title compound, alternative activated precursors would be used).

-

Cyclization: The reaction mixture is filtered, and the solvent is evaporated. The residue is dissolved in ethanol (50 ml).[4]

-

Hydrazine Addition: Hydrazine hydrate (0.2 mol) is added dropwise to the ethanol solution.[4]

-

Work-up and Purification: The solution is evaporated in vacuo to yield the crude product. Purification is typically performed via column chromatography to afford the desired this compound.[4]

Below is a logical workflow for this synthetic approach.

Caption: General workflow for the synthesis of the target pyrazole.

Biological Activity and Applications in Drug Development

Derivatives of ethyl 5-amino-pyrazole-4-carboxylate have shown notable biological activities, particularly as analgesic and anti-inflammatory agents.[7][8] While the title compound is often a precursor, its structural analogues provide insight into its potential therapeutic applications.

Anti-inflammatory and Analgesic Activity

Studies on closely related compounds, such as ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, have demonstrated significant in vivo analgesic and anti-inflammatory effects.[7] These activities are often evaluated using standard pharmacological models.

Experimental Protocol: Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

-

Animal Model: Wistar albino rats are typically used.

-

Compound Administration: The test compound (e.g., at a dose of 25 mg/kg) or a standard drug like Diclofenac sodium is administered orally or intraperitoneally.[7]

-

Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

-

Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Mechanism of Action and Signaling Pathways

The anti-inflammatory action of many pyrazole-based compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. By blocking COX, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

The diagram below illustrates this generalized pathway.

Caption: Inhibition of the prostaglandin pathway by pyrazole compounds.

Role as a Synthetic Intermediate

Beyond its own potential bioactivity, this compound is a crucial intermediate for creating more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines.[2] The presence of the amino group and the ester allows for a variety of cyclization and derivatization reactions, making it a valuable tool for medicinal chemists aiming to explore diverse chemical spaces.[3]

Conclusion

This compound, more formally known by its IUPAC name ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate, is a molecule of significant interest in chemical and pharmaceutical sciences. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an important building block for drug discovery. Furthermore, the established anti-inflammatory and analgesic activities of its derivatives highlight the therapeutic potential of this pyrazole scaffold. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their synthetic and drug development endeavors.

References

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the compound's characteristics.

Core Physical and Chemical Properties

This compound, with the chemical formula C₇H₁₁N₃O₂, is a pyrazole derivative of significant interest in medicinal chemistry. The fundamental properties of this compound are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[1] |

| Molecular Weight | 169.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23286-70-6 | PubChem[1] |

| Melting Point | 96-100 °C (for the related compound ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) | Sigma-Aldrich |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Data

While a complete set of spectral data for the title compound is not available, data for a closely related sulfonated derivative, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, provides insight into the expected spectral characteristics.

¹H NMR (of a sulfonated derivative in DMSO-d₆):

-

δ 1.29 (t, 3H, J = 7.2 Hz, O-CH₂-CH ₃)

-

δ 2.34 (s, 3H, Ar-CH ₃)

-

δ 4.18 (q, 2H, J = 7.2 Hz, O-CH ₂-CH₃)

-

δ 4.22 (s, 2H, -NH ₂)

-

δ 7.46 (d, 2H, J = 8.1 Hz, Ar-H )

-

δ 7.84 (d, 2H, J = 8.1 Hz, Ar-H )

-

δ 7.90 (s, 1H, pyrazole-H )

GC/MS (of a sulfonated derivative):

-

m/z (%): 309 (M⁺, 8.37), 245 (6.07), 199 (5.90), 155 (12.81), 91 (33.88), 63 (91.51), 44 (100)

Experimental Protocols

The synthesis of this compound can be achieved through the cyclocondensation of a β-ketoester with hydrazine. A general and adaptable protocol is provided below, based on established methods for pyrazole synthesis.

Synthesis of this compound

This procedure is based on the well-established Knorr pyrazole synthesis, adapted for the specific target molecule.

Materials:

-

Ethyl 2-cyano-3-oxobutanoate (ethyl cyanoacetoacetate)

-

Hydrazine hydrate

-

Ethanol

-

Toluene (optional, as a solvent)

-

Glacial acetic acid (optional, as a catalyst)

-

Dichloromethane

-

Triethylamine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-oxobutanoate in ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the stirred solution at room temperature. A mild exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

A similar procedure has been reported for the synthesis of a related compound, N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide, where the pyrazole core was formed by cyclizing a ketene dithioacetal derivative with hydrazine hydrate.[2] In this case, the reaction of the pyrazole with an acid chloride was subsequently carried out in dichloromethane with triethylamine as a base.[2]

Potential Biological Activity and Signaling Pathways

Pyrazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] While specific studies on the biological activity of this compound are limited, the pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Below is a diagram illustrating the general mechanism of action for COX-inhibiting anti-inflammatory drugs, a pathway potentially relevant to this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and Related Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate serves as a key scaffold in medicinal chemistry, forming the basis for a variety of derivatives with a broad spectrum of pharmacological activities.[1] While direct, in-depth mechanism of action studies on this specific molecule are not extensively published, the pyrazole nucleus is a well-established pharmacophore in numerous clinically significant drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Marketed drugs such as celecoxib, deracoxib, and metamizole all feature a pyrazole core and are known for their anti-inflammatory, analgesic, and antipyretic properties.[4][5] This guide synthesizes the established mechanism of action for pyrazole-based anti-inflammatory agents to infer the likely pathways and molecular targets of this compound and its derivatives. The primary mechanism for the anti-inflammatory and analgesic effects of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[6][7]

Inferred Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic properties of pyrazole derivatives are predominantly attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS).[6][8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[6]

-

COX-2: An inducible enzyme that is typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[9]

Many pyrazole-based NSAIDs, such as celecoxib, are designed to be selective inhibitors of COX-2.[10][11] This selectivity is a key therapeutic advantage, as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.[7] The anti-inflammatory action is achieved by blocking the production of pro-inflammatory prostaglandins like PGE2 at the site of inflammation.[9]

Signaling Pathway

The primary signaling pathway affected by pyrazole-based COX-2 inhibitors is the arachidonic acid cascade. By inhibiting COX-2, these compounds prevent the synthesis of prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes. This leads to a reduction in the local concentration of pro-inflammatory mediators, thereby alleviating the signs of inflammation.

Some studies also suggest that pyrazole derivatives can modulate other inflammatory pathways, such as the NF-κB signaling cascade.[12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and COX-2 itself. Inhibition of NF-κB activation can therefore lead to a broader anti-inflammatory effect.[12]

Quantitative Data from Studies on Related Pyrazole Derivatives

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 3b | >100 | 39.43 nM (0.039 µM) | >2536 | [11] |

| Compound 5e | >100 | 39.14 nM (0.039 µM) | >2555 | [11] |

| Compound 5s | 183.12 | 2.51 | 72.95 | [4] |

| Compound 5u | 134.11 | 1.79 | 74.92 | [4] |

| Celecoxib | 5.47 | 0.07 | 78.06 | [4] |

| Indomethacin | 0.09 | 1.68 | 0.05 | [13] |

| Diclofenac | 0.28 | 0.03 | 9.33 | [13] |

IC50: The half maximal inhibitory concentration. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Edema Inhibition) | Analgesic Activity (% Protection) | Reference |

| Compound 3a | 25 | Significant | Significant | [14] |

| Compound 3c | 25 | Significant | Significant | [14] |

| Compound 3d | 25 | Significant | Significant | [14] |

| Compound 5s | 20 | 80.87% (at 3h) | 68.31% | [4] |

| Compound 5u | 20 | 80.63% (at 3h) | 70.43% | [4] |

| Ibuprofen | 20 | 81.32% (at 3h) | 75.82% | [4] |

| Diclofenac Sodium | 25 | Standard | Standard | [14] |

Experimental Protocols

The evaluation of the mechanism of action of pyrazole derivatives typically involves a combination of in vitro and in vivo assays to determine their inhibitory effects on COX enzymes and their overall anti-inflammatory and analgesic efficacy.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a compound against COX-1 and COX-2.

Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

General Protocol (Fluorometric Method): [15][16]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the provided assay buffer.

-

Prepare a reaction mixture containing assay buffer, heme (a cofactor), and a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction mix to wells designated for the enzyme control, inhibitor control, and test compound.

-

Add the test compound at various concentrations to the designated wells.

-

Add the COX enzyme (either COX-1 or COX-2) to all wells except the background control.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[14][17]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in the paw of a rat after the injection of carrageenan.

Protocol:

-

Animals: Wistar rats are typically used.

-

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer the test compound or vehicle (control) orally or intraperitoneally at a specific dose.

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of edema (swelling) at each time point relative to the initial paw volume.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.[14][18]

Objective: To determine if a test compound can reduce the number of abdominal constrictions (writhing) in mice induced by an intraperitoneal injection of acetic acid.

Protocol:

-

Animals: Swiss albino mice are commonly used.

-

Procedure:

-

Administer the test compound or vehicle (control) orally or intraperitoneally.

-

After a specific period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

-

Immediately after the injection, place each mouse in an individual observation chamber.

-

Count the number of writhes (stretching of the abdomen and hind limbs) for a set period (e.g., 20 minutes).

-

-

Data Analysis:

-

Calculate the mean number of writhes for the control and treated groups.

-

Determine the percentage of protection (analgesic activity) for the treated groups relative to the control group.

-

Conclusion

While the specific molecular interactions of this compound have yet to be fully elucidated in published literature, the extensive research on related pyrazole-containing compounds strongly suggests that its primary mechanism of action as an anti-inflammatory and analgesic agent is through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins. The well-established in vitro and in vivo experimental protocols described in this guide provide a robust framework for the further investigation and characterization of this and other novel pyrazole derivatives for their therapeutic potential. The favorable safety profile of selective COX-2 inhibitors makes this class of compounds an ongoing area of interest in drug development.

References

- 1. jocpr.com [jocpr.com]

- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 16. interchim.fr [interchim.fr]

- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate